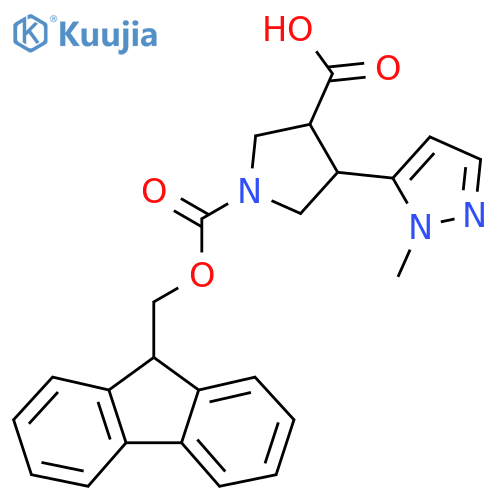Cas no 2171978-57-5 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid)
1-{(9H-フルオレン-9-イル)メトキシカルボニル}-4-(1-メチル-1H-ピラゾール-5-イル)ピロリジン-3-カルボン酸は、有機合成化学において重要な保護基として機能するFmoc基を有するピロリジン誘導体です。この化合物は、医薬品中間体やペプチド合成におけるビルディングブロックとしての応用が期待されます。特に、Fmoc基の選択的な脱保護が可能であり、固相ペプチド合成(SPPS)において効率的な多段階合成を実現します。また、ピラゾール部位が分子の溶解性や配向性を向上させ、反応性の制御に寄与します。カルボキシル基の存在により、さらに修飾可能な官能基を提供し、多様な構造変換が可能です。

2171978-57-5 structure
商品名:1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
- 2171978-57-5
- 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid
- EN300-1456461
-
- インチ: 1S/C24H23N3O4/c1-26-22(10-11-25-26)19-12-27(13-20(19)23(28)29)24(30)31-14-21-17-8-4-2-6-15(17)16-7-3-5-9-18(16)21/h2-11,19-21H,12-14H2,1H3,(H,28,29)
- InChIKey: UCVBOZSLNHCYOF-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(C(=O)O)C(C2=CC=NN2C)C1)=O
計算された属性
- せいみつぶんしりょう: 417.16885622g/mol
- どういたいしつりょう: 417.16885622g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 31
- 回転可能化学結合数: 5
- 複雑さ: 666
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 84.7Ų
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1456461-1.0g |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid |
2171978-57-5 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1456461-2500mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid |
2171978-57-5 | 2500mg |
$4286.0 | 2023-09-29 | ||
| Enamine | EN300-1456461-100mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid |
2171978-57-5 | 100mg |
$1923.0 | 2023-09-29 | ||
| Enamine | EN300-1456461-5000mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid |
2171978-57-5 | 5000mg |
$6339.0 | 2023-09-29 | ||
| Enamine | EN300-1456461-250mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid |
2171978-57-5 | 250mg |
$2011.0 | 2023-09-29 | ||
| Enamine | EN300-1456461-1000mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid |
2171978-57-5 | 1000mg |
$2186.0 | 2023-09-29 | ||
| Enamine | EN300-1456461-50mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid |
2171978-57-5 | 50mg |
$1836.0 | 2023-09-29 | ||
| Enamine | EN300-1456461-500mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid |
2171978-57-5 | 500mg |
$2098.0 | 2023-09-29 | ||
| Enamine | EN300-1456461-10000mg |
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid |
2171978-57-5 | 10000mg |
$9400.0 | 2023-09-29 |
1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid 関連文献
-
Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
2171978-57-5 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidine-3-carboxylic acid) 関連製品
- 624-75-9(Iodoacetonitrile)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
推奨される供給者
Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬
